2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde
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Overview
Description
2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with an ethyl group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the condensation of 2-ethylbenzaldehyde with a pyrrolidinone derivative. One common method is the reaction of 2-ethylbenzaldehyde with 2-pyrrolidinone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group or the pyrrolidinone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzoic acid.
Reduction: 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential neurological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A nootropic drug with a similar pyrrolidinone structure.
Levetiracetam: An antiepileptic drug that also contains a pyrrolidinone ring.
Phenylpiracetam: A phenyl-substituted analog of piracetam with enhanced activity.
Uniqueness
2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to the presence of both an ethyl group and a benzaldehyde moiety, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-2-10-8-12(6-5-11(10)9-15)14-7-3-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
MDCLUOZRMACKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCCC2=O)C=O |
Origin of Product |
United States |
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